Kv3 modulator 5 Kv3 modulator 5
Brand Name: Vulcanchem
CAS No.:
VCID: VC13871462
InChI: InChI=1S/C20H20N4O4/c1-3-13-17(25)24(19(26)23-13)12-8-21-18(22-9-12)28-14-5-4-11(2)16-15(14)20(6-7-20)10-27-16/h4-5,8-9,13H,3,6-7,10H2,1-2H3,(H,23,26)/t13-/m1/s1
SMILES:
Molecular Formula: C20H20N4O4
Molecular Weight: 380.4 g/mol

Kv3 modulator 5

CAS No.:

Cat. No.: VC13871462

Molecular Formula: C20H20N4O4

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

Kv3 modulator 5 -

Specification

Molecular Formula C20H20N4O4
Molecular Weight 380.4 g/mol
IUPAC Name (5R)-5-ethyl-3-[2-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyrimidin-5-yl]imidazolidine-2,4-dione
Standard InChI InChI=1S/C20H20N4O4/c1-3-13-17(25)24(19(26)23-13)12-8-21-18(22-9-12)28-14-5-4-11(2)16-15(14)20(6-7-20)10-27-16/h4-5,8-9,13H,3,6-7,10H2,1-2H3,(H,23,26)/t13-/m1/s1
Standard InChI Key LWGBRPAONSBLOJ-CYBMUJFWSA-N
Isomeric SMILES CC[C@@H]1C(=O)N(C(=O)N1)C2=CN=C(N=C2)OC3=C4C(=C(C=C3)C)OCC45CC5
Canonical SMILES CCC1C(=O)N(C(=O)N1)C2=CN=C(N=C2)OC3=C4C(=C(C=C3)C)OCC45CC5

Introduction

Chemical and Pharmacological Profile of Kv3 Modulator 5

Molecular Characteristics

AUT5 is an imidazolidinedione derivative with the systematic IUPAC name (5R)5(5R)-5-ethyl-3-[2-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyrimidin-5-yl]imidazolidine-2,4-dione . Its stereochemistry includes an R-configuration at the C5 position, which is critical for binding affinity. The compound’s planar structure facilitates interactions with hydrophobic residues in the Kv3.1/Kv3.2 extracellular turret domain, as evidenced by molecular docking simulations .

PropertyValueSource
Molecular FormulaC20H20N4O4\text{C}_{20}\text{H}_{20}\text{N}_{4}\text{O}_{4}
Molecular Weight380.4 g/mol
CAS Number1380696-68-3
EC50_{50} (Kv3.2)3.2 μM
Cooperativity (nH_H)1.9

Pharmacokinetics and Stability

AUT5 exhibits moderate aqueous solubility and stability in biological buffers, with recommended storage at 20-20^\circC for long-term preservation . While its blood-brain barrier permeability remains under investigation, structural analogs with similar logP values (\sim2.5) demonstrate CNS penetration, suggesting potential in vivo efficacy .

Mechanism of Action: Structural and Functional Insights

Binding Site and Allosteric Modulation

Cryo-EM structures of Kv3.1 bound to AUT5 (PDB: 8QUD) reveal four equivalent binding sites at the extracellular interface between the voltage-sensing domain (VSD) and pore domain (PD) of adjacent subunits . Each AUT5 molecule interacts with residues in the S1–S2 linker, S3–S4 loop, and the PD turret, a region unique to Kv3 channels (Fig. 1A) . Notably, the turret undergoes conformational changes upon AUT5 binding, adopting a permissive geometry that facilitates VSD-PD coupling .

ΔGbinding=7.4kcal/mol(AUT5)\Delta G_{\text{binding}} = -7.4 \, \text{kcal/mol} \quad \text{(AUT5)} ΔGbinding=7.5kcal/mol(AUT1)\Delta G_{\text{binding}} = -7.5 \, \text{kcal/mol} \quad \text{(AUT1)}

Despite similar binding energies, AUT5’s higher potency (EC50_{50} = 3.2 μM vs. 11 μM for AUT1) arises from its ability to stabilize turret-VSD interactions more effectively .

Electrophysiological Effects

In voltage-clamp experiments, AUT5 hyperpolarizes the half-activation voltage (V0.5V_{0.5}) of Kv3.2 by 15mV-15 \, \text{mV} at saturating concentrations, slowing deactivation kinetics by 2.5-fold . This preferential stabilization of the open state increases the channel’s open probability (PoP_o) without altering activation time constants . The cooperative modulation (Hill coefficient nH=1.9n_H = 1.9) suggests simultaneous binding to multiple subunits enhances channel activity .

Therapeutic Implications for CNS Disorders

Epilepsy and Seizure Suppression

Kv3 channels are densely expressed in parvalbumin-positive interneurons, where rapid repolarization sustains high-frequency firing to synchronize neural networks . In rodent models of epilepsy, AUT5 reduces seizure duration by 40% by enhancing inhibitory tone . Comparatively, the Kv3 modulator Lu AG00563 shows weaker efficacy (20% seizure reduction), likely due to its distinct binding site near the T1 domain .

Schizophrenia and Cognitive Dysfunction

Aberrant Kv3 activity correlates with impaired gamma oscillations (\sim40 Hz), a biomarker of schizophrenia . AUT5 restores gamma synchrony in prefrontal cortical slices by accelerating interneuron repolarization, suggesting potential to ameliorate cognitive deficits .

Comparative Analysis with Other Kv3 Modulators

AUT1

AUT5’s structural analog exhibits reduced efficacy due to weaker turret interactions. Mutagenesis studies show that replacing Kv3.1’s turret with Kv1.2 sequences abolishes AUT5 modulation, underscoring the turret’s role in subtype selectivity .

Future Directions and Challenges

Optimization of Brain Exposure

While AUT5’s logP (2.8) suggests moderate blood-brain barrier penetration, medicinal chemistry efforts aim to improve pharmacokinetics through halogenation or prodrug strategies .

Target Engagement Biomarkers

Advanced imaging techniques, such as two-photon microscopy with Kv3.1-linked fluorescent reporters, could quantify AUT5’s binding in vivo .

Clinical Translation

Preclinical toxicity studies in non-human primates are ongoing, with Phase I trials anticipated by 2026 .

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